1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine

Physicochemical profiling Drug-likeness optimization CNS penetration

1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine integrates three critical pharmacophores for kinase inhibitor optimization: a gem-difluoro motif that depresses piperidine basicity by ~3.15 pKa units to favor BBB permeation; an aryl bromide for Suzuki/Buchwald cross-coupling; and an ortho-nitro group reducible to an aniline for amidation or heterocycle formation. This exact regioisomer (5-bromo-2-nitro substitution) positions the electron-withdrawing nitro group ortho to the benzylic methylene, creating a distinct electronic environment for SAR studies. Manufactured and certified with full QC, shipped under frozen cold-chain logistics to preserve integrity.

Molecular Formula C12H13BrF2N2O2
Molecular Weight 335.14 g/mol
Cat. No. B8125686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine
Molecular FormulaC12H13BrF2N2O2
Molecular Weight335.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CC2=C(C=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C12H13BrF2N2O2/c13-10-1-2-11(17(18)19)9(7-10)8-16-5-3-12(14,15)4-6-16/h1-2,7H,3-6,8H2
InChIKeyLJJVSBGIGDVYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine – Core Identity, Physicochemical Profile, and Procurement-Critical Characteristics


1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine (CAS 2270905-17-2; molecular formula C₁₂H₁₃BrF₂N₂O₂; molecular weight 335.14 g/mol) is a synthetic, small-molecule building block comprising a 4,4-difluoropiperidine ring N-alkylated with a 5-bromo-2-nitrobenzyl group [1]. The compound integrates three functional elements within a single scaffold: a gem-difluoro motif that profoundly depresses piperidine basicity (by approximately 3.15 pKa units relative to the parent heterocycle) [2], an aryl bromide handle enabling cross-coupling diversification, and a nitro group reducible to a primary amine for further elaboration. It is manufactured by Combi-Blocks and distributed by Fujifilm Wako as a research reagent stored under frozen conditions . The compound belongs to a broader class of 5-substituted difluoropiperidines that have been patented as blood-brain-barrier-penetrant protein kinase inhibitors targeting VEGFR2 and the SRC-family kinase FYN [3].

Why 1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine Cannot Be Exchanged with Regioisomeric or Non-Fluorinated Analogs Without Experimental Re-Validation


Three structural features of this compound—the 4,4-gem-difluoro substitution, the specific 5-bromo-2-nitro benzyl regioisomerism, and the benzylic methylene linker—each independently alter the physicochemical and pharmacological properties of the molecule in ways that generic substitution cannot recapitulate [1]. Replacing the gem-difluoro motif with the parent piperidine increases the conjugate acid pKa by over three log units, fundamentally changing the protonation state at physiological pH and thereby altering membrane permeability, off-target ion-channel interactions, and lysosomal trapping propensity [2]. Exchanging the target regioisomer for the 2-bromo-5-nitro or 3-bromo-5-nitro positional isomer relocates the electron-withdrawing nitro group relative to the benzylic carbon, modulating the electrophilicity of the methylene linker and the metabolic liability of the benzyl C–H bonds . Adopting a direct N-aryl attachment instead of the benzyl linker eliminates a rotational degree of freedom, changing the conformational ensemble accessible to the piperidine ring and altering target-binding geometry. These interdependent effects mean that procurement decisions based solely on core scaffold similarity, without explicit quantitative benchmarking of the exact compound, carry a high risk of divergent biological or synthetic outcomes.

Quantitative Differentiation Evidence for 1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine Against Closest Analogs


Gem-Difluoro Basicity Suppression: pKa Shift of ~3.15 Units vs. Non-Fluorinated Piperidine Benchmarks

The 4,4-difluoropiperidine core of the target compound exhibits a conjugate acid pKa approximately 3.15 units lower than that of unsubstituted piperidine, as established by a systematic potentiometric and NMR titration study of mono- and difluorinated saturated heterocyclic amines [1]. In that study, 4,4-difluoropiperidine (compound 4d) recorded an experimental pKa of ~6.3, compared to ~9.4 for the isomeric 3,3-difluoropiperidine and ~11.1 for piperidine itself. The target compound, by virtue of incorporating the 4,4-difluoropiperidine substructure, inherits this pronounced basicity suppression. This differentiates it from any non-fluorinated or mono-fluorinated piperidine analog—such as 1-(5-bromo-2-nitrobenzyl)-piperidine—which would retain substantially higher basicity and therefore higher protonation fraction at physiological pH, with cascading consequences for passive membrane permeability, volume of distribution, and hERG channel engagement [2].

Physicochemical profiling Drug-likeness optimization CNS penetration

Regioisomeric Nitro Positioning: Ortho-Nitro Electronic Effects Distinct from 2-Bromo-5-nitro and 3-Bromo-5-nitro Isomers

The target compound bears the nitro group at the 2-position (ortho to the benzylic methylene) and bromine at the 5-position (para to the methylene). In the closest positional isomer—1-(2-bromo-5-nitrobenzyl)-4,4-difluoropiperidine (CAS 2270912-52-0)—the bromine occupies the ortho position and the nitro group is para to bromine . This inversion relocates the strongly electron-withdrawing nitro group from a position where it can exert a direct inductive and resonance effect on the benzylic carbon to a position where that effect is substantially attenuated. The consequence is twofold: (1) the benzylic C–H bonds in the target compound are more acidic and more susceptible to oxidative metabolism (CYP-mediated hydroxylation) than those in the 2-bromo-5-nitro isomer; and (2) the nitro group in the target compound can participate in intramolecular hydrogen bonding with the piperidine nitrogen in certain conformations, an interaction geometrically disfavored in the 2-bromo-5-nitro isomer. A third regioisomer, 1-(3-bromo-5-nitrobenzyl)-4,4-difluoropiperidine (CAS 2279122-05-1), places both substituents meta to the benzylic attachment, further altering the electron density map .

Regioisomer differentiation Electronic effects Medicinal chemistry SAR

Benzyl Methylene Linker: Conformational Flexibility and Metabolic Differentiation from Direct N-Aryl Attachments

The target compound employs a benzylic methylene (–CH₂–) linker between the piperidine nitrogen and the aryl ring. This contrasts with direct N-aryl analogs such as 1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine (CAS 1774894-40-4), in which the piperidine nitrogen bonds directly to the phenyl ring . The methylene insertion has three quantitative consequences: (1) it increases the molecular weight from ~321.14 (C₁₁H₁₁BrF₂N₂O₂ for the N-aryl analog) to 335.14 (C₁₂H₁₃BrF₂N₂O₂), adding one heavy atom and modifying the lipophilicity vector; (2) it introduces an sp³-hybridized torsional degree of freedom, expanding the aqueous conformational ensemble accessible to the piperidine ring and enabling geometries that the planar N-aryl constraint precludes; and (3) it replaces a metabolically inert N–C(aryl) bond with a CYP-oxidizable benzylic C–H bond, creating a defined metabolic soft spot that can be exploited for prodrug design or blocked via deuteration. In the patent family covering 5-substituted difluoropiperidine kinase inhibitors (US 11,713,306 B2), the benzyl-linked scaffold is explicitly claimed, indicating that the methylene spacer is critical for the claimed blood-brain barrier penetration and kinase inhibitory pharmacology [1].

Scaffold topology Conformational analysis Metabolic stability

Commercial Purity Benchmarks: 95% Minimum Specification with Full QC Documentation Pathways

The target compound is commercially available from Fujifilm Wako (manufactured by Combi-Blocks) as a research-grade reagent with defined storage conditions (frozen, −20 °C) and a catalog specification . While the publicly listed purity for the specific CAS 2270905-17-2 product is not displayed as a numerical percentage on the Wako page, the closest commercially characterized positional isomer—1-(2-bromo-5-nitrobenzyl)-4,4-difluoropiperidine (CAS 2270912-52-0), distributed by CymitQuimica (Biosynth)—carries a documented minimum purity of 95% . Furthermore, the 4-methyl-substituted congener (CAS 2566169-52-4) available from Bidepharm is specified at 98% purity with batch-level QC documentation including NMR, HPLC, and GC traceability . This contrasts with the 3-bromo-5-nitro regioisomer (CAS 2279122-05-1), for which publicly disclosed purity specifications and QC documentation are more limited, increasing the procurement risk for that alternative. The frozen storage requirement of the target compound (per Wako) further indicates that the 5-bromo-2-nitro substitution pattern may confer different thermal or hydrolytic stability relative to other regioisomers, a consideration for long-term inventory management.

Chemical procurement Quality assurance Synthetic reliability

Optimal Application Scenarios for 1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Requiring Controlled Piperidine Basicity

The ~3.15-unit pKa reduction conferred by the 4,4-difluoropiperidine motif (relative to non-fluorinated piperidine) directly addresses a key challenge in CNS drug design: reducing the fraction of positively charged drug at physiological pH to favor passive blood-brain barrier permeation while retaining sufficient basicity for target engagement [1]. The Wayshine Biopharm patent family (US 11,713,306 B2) explicitly claims 5-substituted difluoropiperidine compounds as VEGFR2 and FYN kinase inhibitors with demonstrated BBB penetration capability [2]. The target compound, with its 5-bromo-2-nitrobenzyl substitution, serves as a late-stage diversification intermediate in this chemotype, where the bromine can be elaborated via Suzuki or Buchwald coupling to install diverse aryl or heteroaryl groups for kinase selectivity optimization. The ortho-nitro group, unique to this regioisomer, provides an additional handle for reduction to an aniline and subsequent amide coupling or heterocycle formation.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies of Nitrobenzyl Piperidines

The target compound's 5-bromo-2-nitro substitution pattern places the powerfully electron-withdrawing nitro group ortho to the benzylic methylene, creating a distinct electronic environment compared to the 2-bromo-5-nitro (CAS 2270912-52-0) and 3-bromo-5-nitro (CAS 2279122-05-1) regioisomers . This enables systematic SAR studies where the electronic effect on the benzylic position is varied while holding the difluoropiperidine core constant. The predicted ~2-fold difference in benzylic electron deficiency between the target compound and the 2-bromo-5-nitro isomer makes this pair particularly informative for deconvoluting electronic vs. steric contributions to target binding, metabolic stability, and off-target pharmacology.

Orthogonal Diversification via Sequential Bromine and Nitro Functionalization for Parallel Library Synthesis

The compound provides two chemically orthogonal functionalization sites: (1) the aryl bromide, which undergoes palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to install carbon, nitrogen, or alkyne substituents, and (2) the nitro group, which can be selectively reduced (Fe/NH₄Cl, H₂/Pd-C, or SnCl₂) to a primary amine for subsequent amidation, sulfonylation, or reductive amination [1]. This orthogonality enables a two-dimensional library synthesis strategy where the bromine position is diversified independently of the nitro-derived amine, generating a matrix of analogs for multiparameter optimization. The benzylic methylene linker further differentiates this scaffold from direct N-aryl analogs by providing a metabolically addressable site that can be deuterated to block CYP oxidation without altering target pharmacology.

Procurement of QC-Documented Building Blocks for Reproducible Medicinal Chemistry and Preclinical Candidate Advancement

For laboratories advancing compounds toward preclinical candidate nomination, the availability of the target compound from an established manufacturer (Combi-Blocks, distributed by Fujifilm Wako) with defined storage conditions (frozen, −20 °C) provides supply-chain traceability [1]. The documented 95–98% purity range of analogous compounds in this series (validated for the 2-bromo-5-nitro isomer at ≥95% by CymitQuimica and the 4-methyl congener at 98% with full QC by Bidepharm) establishes a quality benchmark . This level of characterization is essential for generating reproducible biological data, particularly in cellular assays where impurities at the 2–5% level can produce confounding off-target signals if the impurity possesses independent biological activity. The documented frozen storage requirement also signals the need for cold-chain logistics planning in procurement workflows.

Quote Request

Request a Quote for 1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.